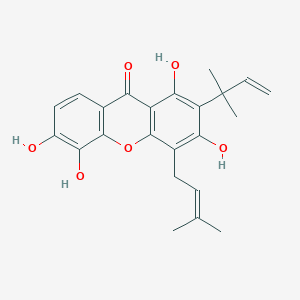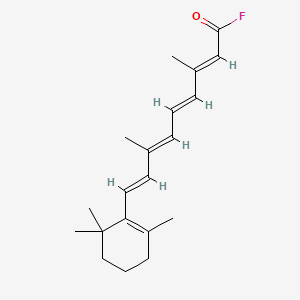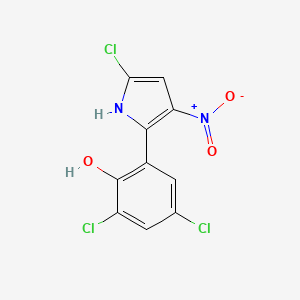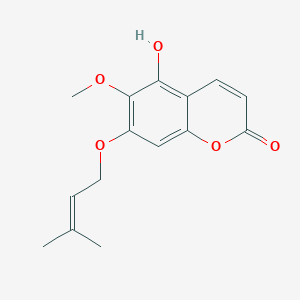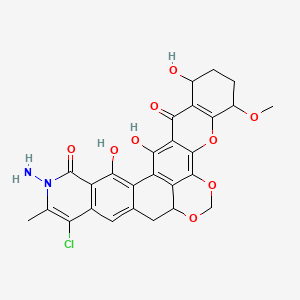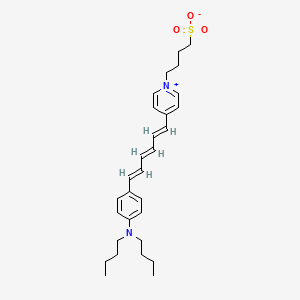
RH 237
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .
Análisis De Reacciones Químicas
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to monitor neuronal activity and membrane potentials.
Medicine: Utilized in high-throughput drug screening and ion channel studies.
Industry: Applied in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .
Comparación Con Compuestos Similares
Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:
Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.
RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.
The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .
Propiedades
Número CAS |
83668-91-1 |
|---|---|
Fórmula molecular |
C29H40N2O3S |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |
Clave InChI |
VJFBYTPFDXZYDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
SMILES isomérico |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Sinónimos |
4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
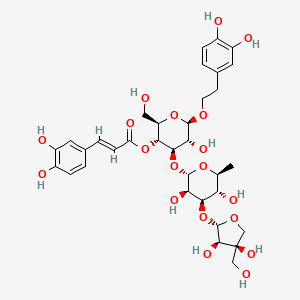
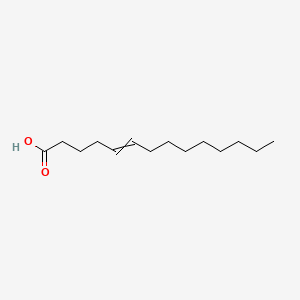
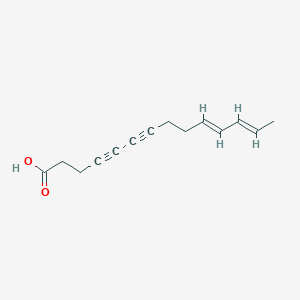
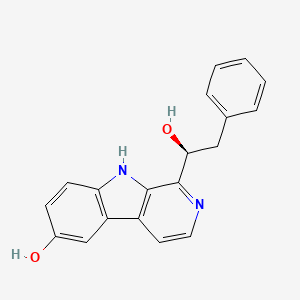
![(3e)-3-[(3,5-Dibromo-4-Hydroxyphenyl)methylidene]-5-Iodo-1,3-Dihydro-2h-Indol-2-One](/img/structure/B1237046.png)


